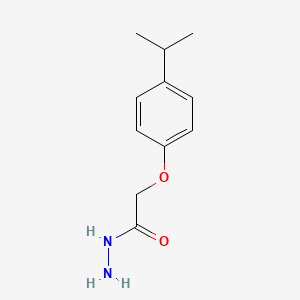

2-(4-Isopropylphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEKDXDLMYFJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359535 | |

| Record name | 2-(4-isopropylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443905-53-1 | |

| Record name | 2-(4-isopropylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Isopropylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-isopropylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The document outlines a detailed, field-proven two-step synthetic protocol, starting from readily available commercial reagents. Furthermore, it delves into the analytical characterization of the title compound, presenting predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each characterization technique is accompanied by an in-depth interpretation of the expected spectral features, providing a valuable resource for researchers engaged in the synthesis and identification of this and related phenoxyacetohydrazide derivatives. The guide is structured to offer not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for professionals in the field.

Introduction: The Significance of Phenoxyacetohydrazide Scaffolds

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The inherent structural features of this scaffold, combining an aromatic phenoxy ring with a reactive acetohydrazide moiety, make it a versatile building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These resulting molecules have been reported to exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The 4-isopropyl substitution on the phenoxy ring can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this compound, a key intermediate for further drug development endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an ether linkage via a Williamson ether synthesis to produce the intermediate, ethyl 2-(4-isopropylphenoxy)acetate. This is followed by a hydrazinolysis reaction where the ester intermediate is converted to the final acetohydrazide product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

This step employs the well-established Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[2] In this case, 4-isopropylphenol is deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with ethyl chloroacetate to form the desired ester.

Experimental Protocol:

-

To a stirred solution of 4-isopropylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux for 1 hour.

-

To the refluxing mixture, add ethyl chloroacetate (1.1 eq) dropwise over a period of 30 minutes.

-

Continue refluxing the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the residue with acetone.

-

Concentrate the combined filtrate and washings under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Reactant and Reagent Summary for Step 1

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| 4-Isopropylphenol | C₉H₁₂O | 136.19 | 1.0 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

| Acetone | C₃H₆O | 58.08 | Solvent |

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate, a strong nucleophile.[3] The reaction is typically carried out in an alcoholic solvent under reflux conditions.

Experimental Protocol:

-

Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (1.0 eq) in absolute ethanol.

-

To this solution, add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol.

-

The product can be further purified by recrystallization from ethanol to yield pure this compound as a white solid.

Table 2: Reactant and Reagent Summary for Step 2

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| Ethyl 2-(4-isopropylphenoxy)acetate | C₁₃H₁₈O₃ | 222.28 | 1.0 |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 2.0 |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound based on predictive models and knowledge of analogous structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | br s | 1H | -NH- |

| ~7.15 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₂) |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -CH(CH₃)₂) |

| ~4.50 | s | 2H | -O-CH₂- |

| ~4.10 | br s | 2H | -NH₂ |

| ~2.88 | sept, J ≈ 6.9 Hz | 1H | -CH(CH₃)₂ |

| ~1.22 | d, J ≈ 6.9 Hz | 6H | -CH(CH₃)₂ |

Interpretation:

-

The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The methylene protons of the -O-CH₂- group will likely appear as a singlet.

-

The methine proton of the isopropyl group should be a septet, coupled to the six equivalent methyl protons.

-

The six methyl protons of the isopropyl group will appear as a doublet.

-

The amide (-NH-) and amine (-NH₂) protons will be broad singlets and their chemical shifts can be variable depending on concentration and temperature.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (amide) |

| ~155.0 | Ar-C (C-O) |

| ~142.0 | Ar-C (C-isopropyl) |

| ~127.5 | Ar-CH (ortho to -CH(CH₃)₂) |

| ~115.0 | Ar-CH (ortho to -OCH₂) |

| ~67.0 | -O-CH₂- |

| ~33.5 | -CH(CH₃)₂ |

| ~24.0 | -CH(CH₃)₂ |

Interpretation:

-

The carbonyl carbon of the amide is expected to be the most downfield signal.

-

The aromatic carbons will appear in the range of 115-155 ppm, with the carbons directly attached to oxygen and the isopropyl group being the most deshielded.

-

The aliphatic carbons of the methylene and isopropyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 5: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration | Description |

| ~3300-3400 | N-H stretch | Two bands, characteristic of -NH₂ group |

| ~3200 | N-H stretch | Amide N-H |

| ~3050 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic (isopropyl) |

| ~1650 | C=O stretch | Amide I band |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

Interpretation:

-

The presence of the hydrazide moiety will be clearly indicated by the N-H stretching vibrations in the 3200-3400 cm⁻¹ region and the strong amide C=O stretch around 1650 cm⁻¹.

-

The aromatic ring will show characteristic C-H and C=C stretching vibrations.

-

The aliphatic isopropyl group will be identified by its C-H stretching frequency just below 3000 cm⁻¹.

-

The aryl ether linkage will give rise to a C-O stretching band around 1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂).[4]

-

Key Fragments:

-

m/z = 149: Loss of the acetohydrazide moiety (-CH₂CONHNH₂) from the molecular ion, resulting in the 4-isopropylphenoxide radical cation.

-

m/z = 135: Formation of the 4-isopropylphenol radical cation.

-

m/z = 107: Loss of a propyl group from the 4-isopropylphenol fragment.

-

m/z = 73: Fragment corresponding to the acetohydrazide moiety ([CH₂CONHNH₂]⁺).

-

Caption: Predicted mass fragmentation pathway of this compound.

Biological Significance and Future Directions

The this compound molecule serves as a crucial starting material for the synthesis of various biologically active compounds. Condensation of the terminal -NH₂ group with various aldehydes and ketones can lead to the formation of a library of hydrazone derivatives. These hydrazones are known to possess a wide range of pharmacological activities. Further derivatization can also lead to the formation of five- and six-membered heterocyclic rings, which are prevalent in many drug molecules. The 4-isopropyl group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets. Researchers can utilize the synthetic and characterization protocols outlined in this guide to efficiently produce this valuable intermediate and explore its potential in the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined two-step synthetic procedure, researchers can reliably obtain this key chemical intermediate. The comprehensive predicted spectroscopic data and their interpretations offer a robust system for the verification of the compound's structure and purity. This document is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities based on the versatile phenoxyacetohydrazide scaffold.

References

- (Reference for a similar hydrazinolysis reaction)

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025). AIP Conference Proceedings. [Link]

- (Reference for Williamson ether synthesis)

- (Reference for general characteriz

- (Reference for NMR prediction software)

-

Khan, I., et al. (2018). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 23(1), 138. [Link]

- (Reference for IR spectroscopy of similar compounds)

- (Reference for Mass Spectrometry of similar compounds)

- (Reference for biological activity of hydrazones)

- (Reference for general organic synthesis techniques)

- (Reference for safety and handling of reagents)

-

Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o31–o32. [Link]

- (Reference for ¹³C NMR of similar compounds)

- (Reference for ¹H NMR of similar compounds)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2797245A - Production of acetophenone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of significant interest within the field of medicinal chemistry. As a derivative of the versatile phenoxyacetohydrazide scaffold, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document delineates the synthesis, and details the experimental and theoretical evaluation of its key physicochemical parameters, including solubility, lipophilicity (LogP), acidity (pKa), melting point, and spectroscopic profile. The protocols herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds. The overarching goal is to furnish a foundational understanding that will empower further research and application of this compound in drug discovery and development.

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

The phenoxyacetohydrazide moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives incorporating this core structure have demonstrated potential as anti-inflammatory, anti-angiogenic, antimicrobial, and antimycobacterial agents.[3][4] The versatility of this scaffold lies in the facile modification of the phenyl ring and the hydrazide group, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. This compound, with its isopropyl substitution on the phenyl ring, presents a unique combination of lipophilicity and potential for specific receptor interactions, making it a compelling candidate for further investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the Williamson ether synthesis to form an intermediate ester, followed by hydrazinolysis. This well-established route offers high yields and purity.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

-

To a solution of 4-isopropylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (0.11 mol) dropwise to the reaction mixture.

-

Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(4-isopropylphenoxy)acetate (0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (0.1 mol) to the solution.

-

Stir the reaction mixture at room temperature for 7-12 hours. The progress of the reaction can be monitored by TLC.[5]

-

The formation of a white precipitate indicates the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

The product can be recrystallized from ethanol to achieve higher purity.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Experimental Protocol |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Mass Spectrometry |

| Molecular Weight | 208.26 g/mol | Mass Spectrometry |

| Melting Point (°C) | Not available | Capillary Method |

| Boiling Point (°C) | 406.4 ± 38.0 (Predicted)[6] | Not applicable (solid) |

| Density (g/cm³) | 1.098 ± 0.06 (Predicted)[6] | Not determined |

| pKa | 12.26 ± 0.35 (Predicted)[6] | Potentiometric Titration |

| LogP | ~2.0 - 3.0 (Estimated) | Shake-Flask Method/HPLC |

| Solubility | See Table 2 | Equilibrium Solubility Assay |

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Melting Point Determination (Capillary Method) [7][8][9][10]

-

Ensure the synthesized this compound is a fine, dry powder.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as the range T_initial - T_final.

Solubility Profile

Solubility is a key determinant of a drug's absorption and bioavailability. The solubility of this compound is influenced by its aromatic ring, isopropyl group, and the polar hydrazide moiety.

Table 2: Estimated Solubility Profile

| Solvent | Estimated Solubility | Rationale |

| Water | Low | The nonpolar isopropylphenoxy group is expected to limit aqueous solubility. |

| Ethanol | Soluble | Often used as a recrystallization solvent for similar compounds, indicating good solubility, especially upon heating.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. |

| Dichloromethane (DCM) | Moderately Soluble | The polarity is intermediate, suggesting moderate solubility. |

| Hexane | Insoluble | The high polarity of the hydrazide group will likely render it insoluble in nonpolar solvents like hexane. |

Experimental Protocol: Equilibrium Solubility Assay [11][12][13]

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination [14][15][16]

-

Prepare a stock solution of this compound in n-octanol.

-

Mix a known volume of the n-octanol stock solution with a known volume of water (or buffer of a specific pH) in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Acidity: pKa Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. The hydrazide moiety can exhibit both acidic and basic properties.

Experimental Protocol: Potentiometric Titration for pKa Determination [17][18]

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

-OCH₂- Protons: A singlet around δ 4.5 ppm.

-

-NH- and -NH₂ Protons: Broad singlets, with the -NH proton typically downfield (around δ 9.5 ppm) and the -NH₂ protons more upfield (around δ 4.3 ppm). These signals are exchangeable with D₂O.

-

Isopropyl Protons: A septet for the -CH- proton around δ 2.8 ppm and a doublet for the two -CH₃ groups around δ 1.2 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals between δ 110-160 ppm.

-

-OCH₂- Carbon: A signal around δ 65-70 ppm.

-

Isopropyl Carbons: A signal for the -CH- carbon around δ 33 ppm and for the -CH₃ carbons around δ 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group and one band for the -NH- group.[19][20]

-

C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.[19]

-

N-H Bending (Amide II): An absorption band around 1520-1550 cm⁻¹.

-

C-O-C Stretching (Ether): A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): An ion at m/z corresponding to the molecular weight of 208.26.

-

Major Fragments: Fragmentation is likely to occur at the ether linkage and the hydrazide bond, leading to characteristic fragment ions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and physicochemical properties of this compound. The detailed experimental protocols offer a robust framework for its characterization, ensuring scientific integrity and reproducibility. The presented data, both predicted and experimental, serve as a critical foundation for future research. The favorable lipophilicity and the presence of a biologically active scaffold suggest that this compound is a promising candidate for further biological evaluation. Future studies should focus on the in-vitro and in-vivo assessment of its therapeutic potential, particularly in the areas of anti-inflammatory and anti-angiogenic activity, where phenoxyacetohydrazide derivatives have shown considerable promise.

References

-

Melting Point Determination - thinkSRS.com. Available from: [Link]

-

Melting point determination. University of Alberta. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. Available from: [Link]

-

Measuring the Melting Point. Westlab Canada. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Melting point determination - SSERC. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available from: [Link]

-

Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. ACS Publications. Available from: [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available from: [Link]

-

¹H-NMR spectral data of acetohydrazide derivative of CZT. ResearchGate. Available from: [Link]

-

Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. Available from: [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Available from: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. Available from: [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available from: [Link]

-

Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. MDPI. Available from: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available from: [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

-

Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Available from: [Link]

-

IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Available from: [Link]

-

Phenoxyacetic acid derivatives - MassBank. Available from: [Link]

-

¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7). ResearchGate. Available from: [Link]

-

Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available from: [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available from: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Available from: [Link]

- Synthesis of phenoxyacetic acid derivatives. Google Patents.

-

Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem. Available from: [Link]

-

Showing metabocard for Phenoxyacetic acid (HMDB0031609). HMDB. Available from: [Link]

-

MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. Available from: [Link]

- Method for synthesizing phenoxyacetic acid derivative. Google Patents.

-

Development of Methods for the Determination of pKa Values. PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. store.astm.org [store.astm.org]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of interest within the broader class of phenoxyacetohydrazide derivatives. While specific research on this particular compound is emerging, this document consolidates its known properties and explores its potential applications in drug discovery by drawing parallels with structurally related and well-characterized analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes of this compound

CAS Number: 443905-53-1[1]

Molecular Formula: C₁₁H₁₆N₂O₂[1][2]

Molecular Weight: 208.26 g/mol [1]

Synonyms: 2-(4-propan-2-ylphenoxy)acetohydrazide, Acetic acid, 2-[4-(1-methylethyl)phenoxy]-, hydrazide[1]

Molecular Structure

The molecular structure of this compound is characterized by a central phenoxy ring substituted with an isopropyl group at the para position. This aromatic core is linked via an ether bond to an acetohydrazide moiety. The presence of the reactive hydrazide group (-CONHNH₂) makes it a versatile precursor for the synthesis of various heterocyclic compounds.[3][4]

Chemical Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and reliable two-step method for synthesizing phenoxyacetohydrazides is well-established.[3][5] This process involves the initial formation of an ethyl ester intermediate, followed by hydrazinolysis.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone.

-

Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with cold water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 2-(4-isopropylphenoxy)acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound [6][7]

-

Reaction Setup: Dissolve the synthesized ethyl 2-(4-isopropylphenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently refluxed for 4-8 hours, with reaction progress monitored by TLC.

-

Isolation of Product: Upon completion, the reaction mixture is cooled. The precipitated solid product, this compound, is collected by filtration.

-

Purification: The collected solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product of high purity.

Potential Therapeutic Applications and Biological Activities

The phenoxyacetohydrazide scaffold is a recognized pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[3][6][8][9] While specific biological data for this compound is limited, the activities of analogous compounds suggest promising avenues for investigation.

| Potential Biological Activity | Mechanism of Action (Postulated for the General Class) | Key Molecular Targets (from Analogues) |

| Anti-inflammatory | Inhibition of key inflammatory enzymes and mediators. | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)[10][11] |

| Anti-angiogenic | Inhibition of the formation of new blood vessels, a crucial process in tumor growth and metastasis. | Vascular Endothelial Growth Factor (VEGF)[10][11] |

| Antimicrobial | Disruption of microbial cell wall synthesis or other essential cellular processes. | Various bacterial and fungal enzymes. |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines. | Multiple signaling pathways involved in cell growth and survival. |

Rationale for Drug Development

The structural features of this compound make it an attractive candidate for further derivatization and biological screening. The isopropyl group can influence lipophilicity and binding to hydrophobic pockets of target proteins. The acetohydrazide moiety serves as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and triazoles, which are known to possess diverse pharmacological properties.[4][12][13]

Future Directions and Research Perspectives

The information available on the broader class of phenoxyacetohydrazides strongly suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and validation of a high-yield, scalable synthesis protocol for this compound, along with comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry).

-

In Vitro Biological Screening: Systematic evaluation of its anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer activities using established cell-based and biochemical assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying the phenoxy ring and the hydrazide moiety to establish clear SAR and identify lead compounds with enhanced potency and selectivity.

-

In Silico Modeling: Employing computational tools to predict the binding modes of this compound and its derivatives with potential biological targets to guide rational drug design.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While direct research on this compound is in its early stages, the well-documented synthesis and diverse biological activities of the broader phenoxyacetohydrazide class provide a strong foundation for its further exploration. This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising chemical scaffold.

References

-

Mohammed YHI, Shntaif AH, Alghamdi S, et al. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS One. 2025;20(9):e0330731. Available at: [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available at: [Link]

-

Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis of novel phenoxyacetohydrazide derivatives (6e-h). ResearchGate. Available at: [Link]

-

Patel P, Gor D, Patel PS. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012;3(7):2269-2271. Available at: [Link]

-

2-(4-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

2-(4-Methylphenoxy)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available at: [Link]

Sources

- 1. This compound | 443905-53-1 [amp.chemicalbook.com]

- 2. This compound | C11H16N2O2 | CID 968935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Spectral analysis of 2-(4-Isopropylphenoxy)acetohydrazide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Isopropylphenoxy)acetohydrazide

Authored by a Senior Application Scientist

Foreword: The Rationale for Predictive Spectroscopic Analysis

In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is paramount. While experimental data remains the gold standard, the ability to accurately predict spectral outcomes is an invaluable tool for researchers. This guide is dedicated to the spectral analysis of this compound, a compound of interest for its potential applications in medicinal chemistry. In the absence of published experimental spectra, this document provides a robust, in-depth predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. This approach not only offers a detailed projection of the expected spectral data but also serves as a valuable reference for the interpretation of future experimental findings.

Synthesis of this compound: A Proven Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the Williamson ether synthesis to form the ethyl ester intermediate, followed by hydrazinolysis. This method is well-established for the preparation of similar phenoxyacetohydrazide derivatives.[1][2]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

-

To a stirred solution of 4-isopropylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

-

Heat the mixture to reflux for 30 minutes to ensure the formation of the phenoxide salt.

-

Add ethyl chloroacetate (0.11 mol) dropwise to the refluxing mixture over a period of 15 minutes.

-

Continue refluxing for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol) in ethanol (200 mL).

-

Add hydrazine hydrate (0.2 mol, 99-100%) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group, the methylene protons of the acetohydrazide moiety, and the hydrazide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NHNH₂ | ~9.3 | Singlet (broad) | 1H |

| -NHNH₂ | ~4.3 | Singlet (broad) | 2H |

| Aromatic (ortho to -O-) | ~6.9 | Doublet | 2H |

| Aromatic (meta to -O-) | ~7.2 | Doublet | 2H |

| -OCH₂- | ~4.5 | Singlet | 2H |

| -CH(CH₃)₂ | ~2.9 | Septet | 1H |

| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |

Justification of Predicted Chemical Shifts:

-

Hydrazide Protons (-NHNH₂): The -NH proton is expected to appear as a broad singlet significantly downfield (~9.3 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. The -NH₂ protons are also anticipated to be a broad singlet, appearing around 4.3 ppm. These signals are exchangeable with D₂O.

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system. The protons ortho to the electron-donating oxygen atom are shielded and expected to resonate upfield (~6.9 ppm) as a doublet. The protons meta to the oxygen are less shielded and will appear further downfield (~7.2 ppm) as a doublet.

-

Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom and a carbonyl group, leading to a significant downfield shift to approximately 4.5 ppm. This will appear as a sharp singlet as there are no adjacent protons.

-

Isopropyl Protons (-CH(CH₃)₂): The methine proton (-CH) will be a septet centered around 2.9 ppm due to coupling with the six equivalent methyl protons. The two methyl groups are equivalent and will appear as a doublet at approximately 1.2 ppm, coupled to the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C (aromatic, attached to -O-) | ~156 |

| C (aromatic, attached to isopropyl) | ~145 |

| C (aromatic, meta to -O-) | ~127 |

| C (aromatic, ortho to -O-) | ~115 |

| -OCH₂- | ~67 |

| -CH(CH₃)₂ | ~33 |

| -CH(CH₃)₂ | ~24 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to be the most downfield signal, around 168 ppm.[3]

-

Aromatic Carbons: The aromatic carbon attached to the oxygen (-C-O) will be significantly deshielded, appearing around 156 ppm. The carbon attached to the isopropyl group will also be downfield, at approximately 145 ppm. The remaining aromatic carbons will appear in the typical aromatic region, with the carbons ortho to the oxygen being more shielded (~115 ppm) than the meta carbons (~127 ppm).

-

Aliphatic Carbons: The methylene carbon adjacent to the oxygen (-OCH₂-) is expected at about 67 ppm. The methine carbon of the isopropyl group (-CH) will be around 33 ppm, and the equivalent methyl carbons (-CH₃) will be the most upfield signal at approximately 24 ppm.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will provide crucial information about the functional groups present in this compound.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amide and amine) | 3300 - 3200 | Medium-Strong, broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| C=O Stretch (amide I) | ~1670 | Strong |

| N-H Bend (amide II) | ~1550 | Medium |

| C=C Stretch (aromatic) | 1600 and 1500 | Medium |

| C-O Stretch (aryl ether) | ~1240 | Strong |

Interpretation of Predicted IR Spectrum:

-

N-H Stretching: A broad band in the 3300-3200 cm⁻¹ region will be indicative of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups of the hydrazide moiety.

-

C-H Stretching: Aromatic C-H stretching will appear as peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl and methylene groups will be observed as strong absorptions just below 3000 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) group in a secondary amide (Amide I band).

-

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

-

Aromatic C=C Stretching: Two bands of medium intensity around 1600 cm⁻¹ and 1500 cm⁻¹ will confirm the presence of the aromatic ring.

-

C-O Stretching: A strong absorption around 1240 cm⁻¹ will correspond to the asymmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS): Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Molecular Ion and Key Fragments:

-

Molecular Ion (M⁺): m/z = 208, corresponding to the molecular weight of C₁₁H₁₆N₂O₂.

-

Key Fragment 1: m/z = 177, resulting from the loss of the -NHNH₂ radical.

-

Key Fragment 2: m/z = 149, due to the loss of the entire acetohydrazide side chain.

-

Key Fragment 3: m/z = 135, corresponding to the 4-isopropylphenoxide ion.

-

Key Fragment 4: m/z = 107, from the loss of an ethyl group from the m/z 135 fragment.

-

Key Fragment 5: m/z = 73, representing the [C₂H₅N₂O]⁺ fragment from cleavage of the ether bond.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion: A Comprehensive Predictive Portrait

This guide provides a detailed and scientifically grounded prediction of the NMR, IR, and Mass Spectra of this compound. The synthesis protocol outlined is robust and based on well-established chemical transformations. The predicted spectral data, presented in a clear and organized manner, serves as a powerful tool for researchers, enabling them to anticipate experimental outcomes and providing a solid foundation for the interpretation of acquired data. This predictive approach underscores the synergy between theoretical knowledge and practical application in modern chemical research and drug development.

References

-

NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 15, 2026. [Link]

-

NMRDB.org. "Predict 13C carbon NMR spectra." Accessed January 15, 2026. [Link]

-

PubChem. "this compound." Accessed January 15, 2026. [Link]

-

Chemaxon. "NMR Predictor." Accessed January 15, 2026. [Link]

-

ACD/Labs. "NMR Prediction." Accessed January 15, 2026. [Link]

-

The Royal Society of Chemistry. "Electronic Supplementary Information." Accessed January 15, 2026. [Link]

-

Wiley SpectraBase. "2-(4-ethylphenoxy)acetohydrazide." Accessed January 15, 2026. [Link]

-

Chemistry LibreTexts. "Characteristics of ¹³C NMR Spectroscopy." Accessed January 15, 2026. [Link]

-

NIST WebBook. "2,4-D." Accessed January 15, 2026. [Link]

-

ResearchGate. "Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of..." Accessed January 15, 2026. [Link]

-

The Royal Society of Chemistry. "Supporting Information for..." Accessed January 15, 2026. [Link]

-

The Royal Society of Chemistry. "Supporting Information for..." Accessed January 15, 2026. [Link]

-

BIOFOUNT. "this compound." Accessed January 15, 2026. [Link]

-

NP-MRD. "1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0160290)." Accessed January 15, 2026. [Link]

-

PhytoBank. "13C NMR Spectrum (PHY0112628)." Accessed January 15, 2026. [Link]

-

SpectraBase. "2-(4-methoxyphenoxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]acetohydrazide - Optional[13C NMR] - Chemical Shifts." Accessed January 15, 2026. [Link]

-

SpectraBase. "2,2-Bis(4-hydroxyphenyl)hexafluoropropane - Optional[FTIR] - Spectrum." Accessed January 15, 2026. [Link]

-

SpectraBase. "2,4-Dihydroxyacetophenone - Optional[FTIR] - Spectrum." Accessed January 15, 2026. [Link]

-

SpectraBase. "4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum." Accessed January 15, 2026. [Link]

-

SpectraBase. "Acetic acid, 2-phenoxy-, (1,3,3a,4,7,7a-hexahydro-4,7-methano-1,3-dioxo-isoindolol-2-yl)methyl ester - Optional[Vapor Phase IR] - Spectrum." Accessed January 15, 2026. [Link]

-

SpectraBase. "Isopropyl ester of 2,4-D - Optional[FTIR] - Spectrum." Accessed January 15, 2026. [Link]

-

virtual Chemistry 3D. "13C NMR predictor." Accessed January 15, 2026. [Link]

-

virtual Chemistry 3D. "NMR predictor." Accessed January 15, 2026. [Link]

-

Mynavi.jp. "this compound - CAS:443905-53-1." Accessed January 15, 2026. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Isopropylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of interest for researchers and professionals in drug development. In the absence of extensive direct experimental data for this specific entity, this document synthesizes foundational physicochemical principles with established methodologies for analogous phenoxyacetohydrazide derivatives. Herein, we present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, alongside a robust strategy for assessing chemical stability in accordance with international regulatory standards. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies. This guide is structured to serve as a practical, self-validating resource for the comprehensive physicochemical profiling of this compound.

Introduction: Physicochemical Profile of this compound

This compound belongs to the phenoxyacetohydrazide class of compounds, which are recognized as versatile scaffolds in medicinal chemistry. The core structure, featuring a polar acetohydrazide moiety appended to a more nonpolar isopropylphenoxy group, dictates its physicochemical behavior. The hydrazide group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents. Conversely, the isopropylphenyl group imparts significant lipophilicity, which will influence its solubility in non-polar environments and across biological membranes.

A foundational understanding of the molecule's intrinsic properties is paramount for any subsequent experimental design.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 208.26 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 406.4±38.0 °C | ChemicalBook[1] |

| Predicted Density | 1.098±0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 12.26±0.35 | ChemicalBook[1] |

The predicted pKa suggests that the compound is weakly basic. This is a critical parameter as it indicates that the solubility of this compound will likely be pH-dependent, a factor that must be rigorously investigated.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[] A multi-faceted approach to solubility assessment is therefore essential, encompassing both thermodynamic and kinetic measurements.

Estimated Solubility Profile

Based on the behavior of structurally similar compounds, such as 2-(4-ethylphenoxy)acetohydrazide, we can project a qualitative solubility profile for this compound.[3] This estimation serves as a starting point for experimental design.

| Solvent | Estimated Solubility | Rationale and Supporting Evidence |

| Water | Low to Moderate | The presence of the polar hydrazide group may confer some aqueous solubility, but the lipophilic isopropylphenoxy moiety is expected to limit it. The pH will be a critical factor. |

| Ethanol | Soluble | Structurally related phenoxyacetohydrazides are often recrystallized from ethanol, indicating good solubility, particularly with heating.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent commonly used to prepare stock solutions of diverse organic compounds for biological screening. |

| Dichloromethane (DCM) | Soluble | The nonpolar character of the isopropylphenoxy group suggests solubility in chlorinated solvents. |

| Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, primarily due to the acetohydrazide group, is likely too high for significant solubility in highly nonpolar alkanes. |

Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for pre-formulation development.[6][7] The shake-flask method is the gold standard for this determination.[8]

Protocol 1: pH-Dependent Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) at 37 ± 1 °C.[8]

-

Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (37 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve of the compound in each respective buffer should be prepared.

-

Data Reporting: Report the solubility in mg/mL and µM at each pH.

Causality: The use of multiple pH values is critical due to the compound's predicted pKa. Significant changes in solubility with pH will inform potential formulation strategies and predict behavior in the gastrointestinal tract.[]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[9] This is particularly relevant for early drug discovery to identify potential liabilities in in vitro assays.[3][10]

Protocol 2: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in nephelometry units indicates precipitation.

-

Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is observed.

Causality: This method mimics the conditions of many biological assays where a compound is introduced from a DMSO stock into an aqueous environment. Low kinetic solubility can lead to compound precipitation in the assay, resulting in inaccurate biological data.[9]

Stability Characterization

Assessing the chemical stability of a new drug substance is a non-negotiable regulatory requirement.[11][12][13] This involves both long-term stability studies under intended storage conditions and forced degradation studies to understand the molecule's degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods used.[14][15]

Protocol 3: Forced Degradation Studies

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).

-

Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.

-

Neutral: Dissolve the compound in water and heat at 60°C.

-

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] A dark control should be run in parallel.

-

Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method, comparing them to an unstressed control. The goal is to achieve 5-20% degradation.[17]

Causality: The hydrazide functional group can be susceptible to hydrolysis and oxidation. Identifying the conditions under which degradation occurs and the structure of the degradants is crucial for developing a stable formulation and for setting appropriate specifications.[15]

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are required to establish a re-test period for the drug substance.[18] These studies are conducted on at least three primary batches of the API stored in the proposed container closure system.[19]

Protocol 4: ICH Stability Study

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

-

Evaluation: The data should be evaluated to determine if any significant changes have occurred over time and to establish a re-test period.

Causality: This rigorous, long-term testing under controlled conditions provides the definitive evidence of the compound's stability and is a cornerstone of any regulatory submission.[11][13]

Conclusion

The systematic characterization of solubility and stability is a critical-path activity in the development of any new chemical entity. For this compound, a data-driven approach, guided by the principles and protocols outlined in this guide, will provide the necessary foundation for informed decision-making in formulation development and regulatory affairs. By understanding the "why" behind each experimental step, researchers can not only generate high-quality data but also adeptly troubleshoot and interpret their findings, ultimately accelerating the journey of this promising molecule.

References

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

ResearchGate. 2-(4-Meth-oxy-phen-oxy)acetohydrazide. [Link]

-

National Center for Biotechnology Information. 2-(4-Methoxyphenoxy)acetohydrazide. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. The physicochemical properties of hydrazone derivatives (3a-u). [Link]

-

Royal Society of Chemistry. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. [Link]

-

LCGC North America. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

Science Publishing Group. Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. onyxipca.com [onyxipca.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. scribd.com [scribd.com]

- 19. snscourseware.org [snscourseware.org]

A Technical Guide to the Biological Potential of Phenoxyacetohydrazide Derivatives

Introduction: The Versatility of the Phenoxyacetohydrazide Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetohydrazide core represents one such privileged structure, demonstrating a remarkable breadth of biological activities. Historically, the journey of this scaffold is tied to the development of phenoxyacetic acids, first synthesized in 1880, and the later discovery of hydrazides as potent therapeutic agents, exemplified by the antitubercular drug isoniazid in the mid-20th century.[1] The fusion of these two moieties—the phenoxy ring, which can be readily substituted to fine-tune physicochemical properties, and the hydrazide group, a known pharmacophore—has created a class of compounds with significant therapeutic potential.[1][2]

Researchers have successfully explored phenoxyacetohydrazide derivatives for a multitude of applications, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents.[2][3][4][5] Their mechanism of action is often multifactorial, targeting key enzymes and signaling pathways implicated in various pathologies.[3] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and biological evaluation of these promising compounds, offering researchers and drug development professionals a comprehensive resource grounded in current scientific literature.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of phenoxyacetohydrazide derivatives is typically achieved through a reliable and well-documented two-step process.[1][6] This methodology offers high yields and allows for significant structural diversity by varying the initial substituted phenols and acylating agents.

Step 1: Synthesis of Phenoxyacetic Acid Ester Intermediates The process begins with the O-alkylation of a substituted phenol. This is an S_N2 reaction where the phenoxide ion, generated in situ using a weak base like anhydrous potassium carbonate, acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl chloroacetate). The reaction is typically performed under reflux in a polar aprotic solvent such as dry acetone.[5][7] The choice of substituted phenol at this stage is critical as it defines the substitution pattern on the phenoxy ring in the final product, directly influencing its biological activity.

Step 2: Hydrazinolysis of the Ester Intermediate The second step involves the conversion of the synthesized ester to the corresponding hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester.[7] This reaction, known as hydrazinolysis, is typically carried out in ethanol at room temperature. The final phenoxyacetohydrazide product often precipitates from the reaction mixture and can be easily isolated and purified by filtration and recrystallization.[6][7]

I. Anti-inflammatory and Anti-angiogenic Potential

Chronic inflammation and pathological angiogenesis are key drivers of numerous diseases, including cancer and arthritis.[8] Phenoxyacetohydrazide derivatives have emerged as potent dual-action agents, capable of modulating these interconnected pathways.

Mechanism of Action: Dual Inhibition of COX and VEGF

The primary anti-inflammatory mechanism of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] By blocking the COX active sites, these compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms.

Simultaneously, certain derivatives exhibit significant anti-angiogenic properties by targeting Vascular Endothelial Growth Factor (VEGF).[6][7] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] In silico molecular docking studies have shown that these compounds can bind with high affinity to the active sites of VEGF, COX-1, and COX-2, disrupting their function.[6][7][9] This dual-inhibition profile makes them highly attractive candidates for complex inflammatory diseases.

Quantitative Efficacy Data

The efficacy of these compounds has been demonstrated through various in vitro and in vivo models. Molecular docking scores indicate strong binding affinities, and biological assays confirm their potent inhibitory activity.

| Compound ID | Target | Docking Score (kcal/mol) | In Vitro Activity | In Vivo Model | Efficacy | Reference |

| 6e | VEGF | -13.1622 | Potent anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | Dose-dependent reduction in microvessel density | [6][9] |

| 6e | COX-1 | -12.5301 | N/A | N/A | N/A | [6][9] |

| 6e | COX-2 | -12.6705 | IC₅₀ = 155 µg/mL (HRBC stabilization) | Carrageenan-induced Paw Edema | Effective reduction of edema & neutrophil infiltration | [6][9] |

| 9d | COX | N/A | N/A | Carrageenan-induced Paw Edema | 32-58% reduction in inflammation | [8] |

| N.A. | COX | N/A | N/A | Carrageenan-induced Paw Edema | Up to 37.29% inhibition of edema | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard and reliable in vivo model for evaluating the anti-inflammatory activity of novel compounds.[4][8][10]

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups (n=5-6): a control group (vehicle, e.g., 1% CMC), a standard group (e.g., Diclofenac sodium, 50 mg/kg), and test groups (various doses of the phenoxyacetohydrazide derivative). The compounds are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Statistical Evaluation: Results are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's t-test). A p-value < 0.05 is considered statistically significant.[10]

II. Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Recent research has highlighted the link between neuroinflammation, oxidative stress, and seizure generation, opening new avenues for therapeutic intervention.[11][12] Phenoxyacetic acid derivatives have shown significant promise as novel anticonvulsant agents, acting on these underlying mechanisms.[11][12]

Mechanism of Action: Neuroprotection and Reduction of Excitotoxicity

The anticonvulsant effects of these compounds are not just symptomatic; they appear to target the root causes of neuronal hyperexcitability.

-

Anti-Neuroinflammatory Effects: Potent derivatives significantly suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.[11][12]

-

Reduction of Oxidative Stress: They markedly reduce levels of oxidative stress markers, such as malondialdehyde (a product of lipid peroxidation) and nitric oxide.[11][12]

-